molecular formula C6H12O5 B033048 (2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanal CAS No. 64364-07-4

(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanal

Cat. No. B033048
CAS RN: 64364-07-4
M. Wt: 164.16 g/mol
InChI Key: PNNNRSAQSRJVSB-ARQDHWQXSA-N
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Description

“(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanal” is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . It is functionally related to an aldehydo-D-glucose .


Synthesis Analysis

The synthesis of similar compounds has been discussed in several publications . For instance, the stereodivergent synthesis of (2S,3S,4R,5R)- and (2S,3S,4R,5S)- [3,4,5-D3]Proline depending on the substituent of the γ-Lactam ring has been reported .


Molecular Structure Analysis

The molecular structure of “(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanal” can be analyzed using the IUPAC name and the InChI string. The IUPAC name is (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid . The InChI string provides a standard way to encode the molecule’s structure .


Physical And Chemical Properties Analysis

The molecular formula of “(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanal” is C6H10O7, and its molecular weight is 194.14 g/mol .

Scientific Research Applications

Biochemical Research

Application

6-Deoxytalose is a microbial monosaccharide that has been found in the cell wall of bacteria such as S. bovis and in the O-specific polysaccharide of LPS in species including E. coli and P. maltophilia . It is also a component of the surface glycopeptidolipids of M. avium .

Method of Application

The compound is naturally occurring and is extracted from the cell walls of these bacteria for further study .

Results

The presence of 6-Deoxytalose in these bacteria contributes to their structural integrity and may play a role in their pathogenicity .

Synthesis of Disaccharides

Application

6-Deoxytalose has been used in the synthesis of disaccharides as potential heparan sulfate mimetics .

Method of Application

A 6-deoxy-α-L-talopyranoside acceptor was prepared from methyl α-L-rhamnopyranoside and glycosylated with thiogalactoside donors using NIS/TfOH as the promoter to give the desired α-linked disaccharide .

Results

The process yielded the desired α-linked disaccharide in good yields (69–90%) .

Biosynthesis Research

Application

6-Deoxytalose is involved in the biosynthesis of serotype c-specific polysaccharide in Actinobacillus actinomycetemcomitans .

Method of Application

Two genes coding for thymidine diphosphate (dTDP)-6-deoxy-L-lyxo-4-hexulose reductases were identified in the gene cluster required for biosynthesis of serotype c-specific polysaccharide .

Results

One of the two reductases produced dTDP-6-deoxy-L-talose and the other produced dTDP-L-rhamnose (dTDP-6-deoxy-L-mannose) .

Cell Wall Structure of Bifidobacterium adolescentis

Application

6-Deoxytalose is a component of the polysaccharide-glycopeptide complexes in the cell wall of Bifidobacterium adolescentis .

Method of Application

The polysaccharide-glycopeptide complexes were solubilized from the cell wall by treatment with N-acetylmuramidase .

Results

The polysaccharide-glycopeptide complexes were found to be composed of glucose, 6-deoxytalose, and a small amount of glycopeptide .

Biosynthesis of Glycosylated Flavonoids

Application

6-Deoxytalose is used in the biosynthesis of glycosylated flavonoids in Escherichia coli .

Method of Application

The tll gene from Actinobacillus actinomycetemcomitans was introduced into E. coli to synthesize TDP-6-deoxytalose .

Results

The introduction of the tll gene allowed E. coli to use TDP-6-deoxytalose as a sugar donor .

Anticoagulant Research

Application

6-Deoxytalose has been studied as a potential substitute for L-idose in the synthesis of heparinoid anticoagulants .

Method of Application

The 6-deoxy-L-talose was built into a heparinoid oligosaccharide .

Results

The 6-deoxy-L-talopyranoside residues in these novel heparin analogues adopted a 1C4 chair conformation, which was not biologically favorable, resulting in a lack of anticoagulant activity .

Antifungal Activity

Application

6-Deoxytalose has been incorporated into chitosan derivatives bearing heterocyclic moieties, which have shown remarkable antifungal activity .

Method of Application

The specific methods of application are not detailed in the source, but it likely involves the chemical modification of chitosan with 6-Deoxytalose and heterocyclic moieties .

Results

The modified chitosan derivatives exhibited significant antifungal activity .

Component of Polysaccharide-Glycopeptide Complexes

Results

The complexes were found to be composed of glucose, 6-deoxytalose, and a small amount of glycopeptide .

Synthesis of Heparan Sulfate Mimetics

Method of Application

A 6-deoxy-α-L-talopyranoside acceptor was prepared from methyl α-L-rhamnopyranoside and glycosylated with thiogalactoside donors using NIS/TfOH as the promoter .

Results

Synthesis of a Pentasaccharide Repeating Unit

Application

6-Deoxytalose has been used in the total synthesis of a pentasaccharide repeating unit of Acinetobacter baumannii K11 capsular polysaccharides .

Method of Application

The pentasaccharide was synthesized in a convergent manner using a [3 + 2] block glycosylation strategy .

Results

The synthesis resulted in the successful production of the pentasaccharide repeating unit .

properties

IUPAC Name

(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4-,5+,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNNRSAQSRJVSB-ARQDHWQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C(C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]([C@@H]([C@@H](C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanal

CAS RN

7658-10-8
Record name 6-Deoxytalose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007658108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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